Methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)6-3-2-4-8-11-7(10)5-12(6)8/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJXWTIEYYHZJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=NC(=CN21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 194.20 g/mol
Solubility: Soluble in organic solvents; limited solubility in water.
Melting Point: Not extensively documented, but similar compounds exhibit melting points around 150-200 °C.
The compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic structure that contributes to its biological properties.
This compound interacts with specific molecular targets such as enzymes and receptors. The amino and ester groups play crucial roles in binding to these targets, leading to modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, demonstrating anticancer effects .
Anticancer Properties
Numerous studies have evaluated the anticancer potential of this compound derivatives against various cancer cell lines:
- Case Study 1: A study synthesized and evaluated derivatives against multiple cancer types. The most potent derivative exhibited an IC50 value of less than 100 nM across various cancer cell lines .
- Table: Anticancer Activity of Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF7 | <100 |
| Compound B | NCI-H460 | <150 |
| Compound C | A549 | <200 |
Anti-inflammatory Activity
Research has shown that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α. A derivative demonstrated significant anti-inflammatory activity in vivo, reducing TNF-α levels effectively .
- Case Study 2: In a model using subcutaneous air pouches, a derivative was found to reduce TNF-α levels at all tested doses, indicating its potential use as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the imidazo[1,2-a]pyridine ring can significantly enhance its biological properties:
| Substituent Position | Effect on Activity | Example Compound | IC50 (nM) |
|---|---|---|---|
| 6-position | Enhances c-Met inhibition | Compound 22e | 3.9 |
| 2-position | Modulates antibacterial activity | Compound X | Varies |
| Amino group | Increases neuroactivity | Compound Y | Varies |
Recent Research Findings
Recent advancements have highlighted the compound's activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). High-throughput screening identified several imidazo[1,2-a]pyridine derivatives with promising minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis .
- Table: Anti-TB Activity of Derivatives
| Compound | MIC (μM) |
|---|---|
| Compound D | 0.03 |
| Compound E | 0.07 |
| Compound F | 0.14 |
Scientific Research Applications
Pharmaceutical Development
Methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its structural attributes allow it to modulate neurotransmitter activity, making it valuable for developing treatments for neurological disorders and other diseases.
Case Studies:
- Anti-Tuberculosis Activity: Recent studies have demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, compounds derived from imidazo[1,2-a]pyridine showed minimum inhibitory concentrations (MIC) as low as 0.03 μM against the Mycobacterium tuberculosis H37Rv strain .
| Compound | MIC (μM) |
|---|---|
| Compound D | 0.03 |
| Compound E | 0.07 |
| Compound F | 0.14 |
Agricultural Chemicals
The compound is also utilized in formulating agrochemicals, enhancing crop protection products by improving their efficacy against pests and diseases. Its role in agricultural applications is tied to its ability to interact with biological systems at the molecular level.
Biochemical Research
In biochemical research, this compound is employed to study enzyme inhibition and metabolic pathways. Researchers have utilized this compound to explore its effects on various enzymes, contributing to the understanding of metabolic processes and the development of new therapeutic strategies.
Enzyme Inhibition Studies:
- The compound has been shown to inhibit specific enzymes involved in cell proliferation, which suggests potential anticancer properties. For example, derivatives have been tested against various cancer cell lines with promising results.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF7 | <100 |
| Compound B | NCI-H460 | <150 |
| Compound C | A549 | <200 |
Material Science
Research into the material science applications of this compound focuses on its potential for creating novel materials with specific electronic properties. These materials could be beneficial for developing advanced sensors and electronic devices.
Diagnostic Applications
The compound is being investigated for use in diagnostic assays aimed at identifying biomarkers for certain diseases. Its ability to interact with biological targets makes it a candidate for non-invasive diagnostic methods.
Recent Research Findings
Recent advancements have highlighted the compound's activity against resistant strains of tuberculosis and its potential as an antimicrobial agent. High-throughput screening has identified several derivatives with significant antibacterial properties.
Table: Antimicrobial Activity of Derivatives
| Compound | MIC (μM) |
|---|---|
| Compound G | 0.05 |
| Compound H | 0.12 |
| Compound I | 0.20 |
Comparison with Similar Compounds
Key Observations :
- Amino vs. Halogen Groups: The amino group in the title compound may enhance solubility and bioactivity compared to halogenated analogs (e.g., 3-bromo or 5-chloro derivatives), which are often used as intermediates for further functionalization.
- Ester vs. Carboxylic Acid : The methyl ester group in the title compound offers synthetic flexibility, whereas the carboxylic acid in 5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid limits reactivity under basic conditions.
- Methyl vs.
2.4. Physicochemical Properties
- Crystallography : Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate forms planar fused rings with intermolecular C–H⋯O/N hydrogen bonds, enhancing crystal packing and stability .
- Solubility: Amino and ester groups likely increase aqueous solubility compared to methyl- or halogen-substituted analogs.
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate typically involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes and esters. The key step is the formation of the fused imidazo ring system via condensation and cyclization reactions, often facilitated by acid catalysis or other mild conditions to promote ring closure.
Multi-Component Reaction (MCR) Approach
One of the most widely used synthetic routes is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which involves:
- Reactants: 2-aminopyridine, aldehyde, and isocyanide
- Catalysts: Various acid catalysts including perchloric acid, hydrochloric acid, ammonium chloride, and trifluoroacetic acid
- Solvents: Ethanol, methanol, water, or solventless conditions
- Conditions: Room temperature to mild heating, sometimes assisted by microwave irradiation or continuous flow reactors
This approach is advantageous due to its operational simplicity, high atom economy, and ability to tolerate diverse substituents.
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Catalyst | Perchloric acid, HCl, ammonium chloride, TFA | Efficient cyclization, yields >80% |
| Solvent | Ethanol, methanol, water, solventless | Green solvents preferred for eco-friendly process |
| Temperature | Room temperature to 100 °C | Mild conditions preserve functional groups |
| Reaction Time | 1–3 hours (microwave can reduce time) | Fast reaction kinetics with microwave or flow |
| Yield | 70–99% | High yields with optimized protocols |
Metal-Free Catalyzed Protocols
Recent developments emphasize metal-free, environmentally benign methods to avoid heavy metal contamination and reduce ecological impact. Key protocols include:
- Acid-Catalyzed Cyclizations: Using simple organic acids such as acetic acid, pivalic acid, or p-toluenesulfonic acid to promote cyclization and condensation steps.
- Micellar Catalysis: Employing surfactants like sodium dodecyl sulfate in aqueous media to enhance reaction rates and selectivity.
- Biocatalysis: Utilizing enzymes such as Candida antarctica lipase B immobilized on mesoporous silica to catalyze the formation of the imidazo ring under mild conditions.
- Microwave-Assisted Synthesis: Rapid heating under microwave irradiation to shorten reaction times and improve yields.
These methods offer advantages in terms of sustainability, scalability, and reduced hazardous waste.
| Method | Catalyst/Condition | Advantages | Typical Yields |
|---|---|---|---|
| Acid catalysis | Perchloric acid, HCl, acetic acid | Simple, scalable, eco-friendly | Up to 96% |
| Micellar catalysis | SDS surfactant in water | Water as solvent, enhanced reaction rates | High |
| Biocatalysis | Immobilized lipase enzyme | Mild conditions, reusable catalyst | Efficient |
| Microwave-assisted | p-Toluene sulfonic acid, microwave | Fast, energy-efficient | Excellent |
Stepwise Preparation Example
A representative synthesis involves:
- Condensation Step: 2-aminopyridine reacts with an aldehyde and an isocyanide under acid catalysis to form an imine intermediate.
- Cyclization: Intramolecular cyclization occurs to form the imidazo[1,2-a]pyridine core.
- Ester Formation: Introduction of the methyl ester group at position 5 can be achieved either by using methyl-substituted aldehydes or by post-cyclization esterification.
Reaction Mechanism Insights
- The initial step involves nucleophilic attack of the amino group on the aldehyde to form an imine.
- The isocyanide then adds to the imine carbon, generating an intermediate that undergoes cyclization.
- Acid catalysis facilitates protonation and dehydration steps, driving ring closure.
- The methyl ester group is typically introduced via the aldehyde or through esterification of the carboxylic acid precursor.
Comparative Table of Key Preparation Methods
| Preparation Method | Catalyst/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé Reaction | Perchloric acid, HCl, ammonium chloride | Ethanol, water | RT to 80 °C | 70–96 | Multi-component, scalable, metal-free |
| Acid-Catalyzed Cyclization | Acetic acid, pivalic acid, TFA | Ethanol, methanol | 60–100 °C | >80 | Eco-friendly, simple setup |
| Micellar Catalysis | SDS surfactant | Water | RT to mild heat | High | Green solvent, enhanced rates |
| Biocatalysis | Immobilized Candida antarctica lipase B | Solventless or aqueous | RT | Efficient | Mild, reusable catalyst |
| Microwave-Assisted Synthesis | p-Toluene sulfonic acid | Solventless | Microwave (short time) | >90 | Rapid, energy efficient |
Research Findings and Optimization
- Use of ionic liquids as solvents has been shown to accelerate the GBB reaction, increasing yields and reducing reaction times significantly.
- Continuous flow reactors enable scalable production with consistent quality and high throughput.
- Acid catalyst choice and solvent polarity critically influence reaction kinetics and product purity.
- Microwave-assisted protocols reduce reaction times from hours to minutes without compromising yield or selectivity.
- Biocatalytic methods offer sustainable alternatives but may require immobilization techniques for catalyst reuse.
Q & A
Q. What are the common synthetic routes for Methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate, and how can reaction conditions be optimized for yield?
Synthetic routes often involve cyclocondensation or rearrangement strategies. For example, imidazo[1,2-a]pyridine derivatives can be synthesized via microwave-assisted methods to reduce reaction times and improve yields compared to traditional thermal approaches . Optimization includes adjusting solvent systems (e.g., DMF or THF), catalysts (e.g., NaH or K₂CO₃), and temperature gradients. For carboxylate derivatives, esterification of precursor acids using methanol under acidic conditions is typical. Yield improvements may involve stepwise purification via column chromatography and monitoring by TLC or HPLC .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state arrangement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å), data collection at 298 K reveals lattice parameters (e.g., triclinic P1 space group, a = 6.1250 Å, b = 13.1425 Å) and hydrogen-bonding networks. For example, C–H···N and C–H···O interactions form dimeric structures, while π-π stacking between aromatic rings further stabilizes the lattice . Software like SHELXL refines the structure to R-values < 0.05 .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of producing this compound compared to traditional methods?
Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. For imidazo[1,2-a]pyrimidines, microwave methods reduce reaction times from hours to minutes (e.g., 30 min vs. 12 h) and improve yields by 20–30% by minimizing side reactions . Key parameters include power settings (100–300 W) and solvent dielectric properties. This method is particularly effective for cyclization steps, where traditional heating may degrade thermally sensitive intermediates .
Q. What advanced spectroscopic techniques resolve ambiguities in structural elucidation, especially when NMR data is inconclusive?
High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., HSQC, HMBC) clarify connectivity in complex heterocycles. For example, HMBC correlations between the methyl ester (δ ~3.9 ppm) and the pyridine ring confirm the carboxylate position. SC-XRD provides unambiguous proof of regiochemistry, as seen in ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate (C–C bond lengths: 1.47–1.52 Å) . Computational methods (DFT, molecular docking) can predict electronic properties and validate experimental data .
Q. How do researchers address contradictions in reported biological activities of structurally similar derivatives?
Systematic SAR studies isolate variables like substituent effects. For instance, antiglycation activity in imidazo[4,5-b]pyridines (IC₅₀ = 240 µM) correlates with electron-withdrawing groups at the 2-position, while antioxidant activity depends on hydroxyl group placement . Meta-analyses of IC₅₀ values across studies, combined with molecular docking (e.g., AutoDock Vina), identify binding interactions that explain discrepancies. Reproducing assays under standardized conditions (e.g., BSA-fructose model for antiglycation) is critical .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to screen variables like temperature, solvent, and catalyst loading .
- Crystallography : Ensure crystal quality (size ≥ 0.1 mm³) and employ multi-scan absorption corrections (SADABS) during data processing .
- Spectroscopy : For complex NMR spectra, use deuterated DMSO-d₆ or CDCl₃ and compare with published shifts for imidazo[1,2-a]pyridine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
